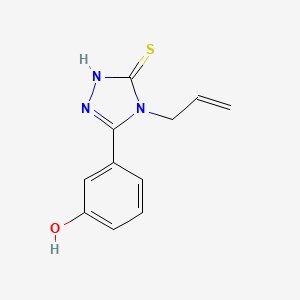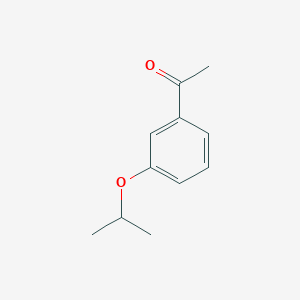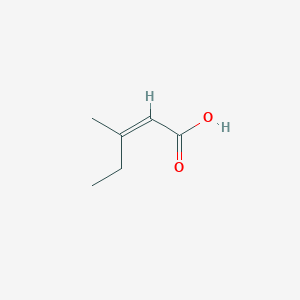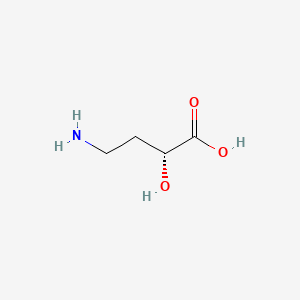![molecular formula C11H11NO3 B1277011 3-[4-(Acetylamino)phenyl]acrylic acid CAS No. 7152-04-7](/img/structure/B1277011.png)
3-[4-(Acetylamino)phenyl]acrylic acid
Descripción general
Descripción
The compound 3-[4-(Acetylamino)phenyl]acrylic acid is a derivative of acrylic acid, which is a common building block in polymer chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their properties. For instance, the first paper discusses copolymers of acrylic acid and butyl acrylate crosslinked with a bis(methacryloylamino) compound, which shares a similar functional group to the acetylamino in the compound of interest . The second paper describes the synthesis and characterization of a closely related compound, poly(3-acetyl-4-hydroxyphenyl acrylate), and its metal complexes . These studies can provide a foundational understanding of the behavior and properties of similar acrylic acid derivatives.
Synthesis Analysis
The synthesis of acrylic acid derivatives typically involves the reaction of acryloyl chloride with other compounds. In the case of poly(3-acetyl-4-hydroxyphenyl acrylate), acryloyl chloride is reacted with 2,5-dihydroxy acetophenone in the presence of triethylamine . This process is likely similar to the synthesis of 3-[4-(Acetylamino)phenyl]acrylic acid, where acryloyl chloride would react with an amine-containing compound. The reaction is carried out at low temperatures to control the reactivity of the acryloyl chloride. The resulting product is then polymerized using free radical polymerization, a common method for synthesizing acrylic acid polymers .
Molecular Structure Analysis
The molecular structure of acrylic acid derivatives is characterized by the presence of an acrylic backbone with various substituents attached to it. In the case of the related poly(3-acetyl-4-hydroxyphenyl acrylate), spectroscopic methods such as FT-IR, 1H-NMR, and 13C-NMR are used to characterize the monomer and the polymer . These techniques would also be applicable to the analysis of 3-[4-(Acetylamino)phenyl]acrylic acid, providing detailed information about the molecular structure, including the nature of the substituents and the configuration of the double bond in the acrylic moiety.
Chemical Reactions Analysis
The reactivity of acrylic acid derivatives is influenced by the substituents on the aromatic ring and the presence of the acrylic double bond. The study of poly(3-acetyl-4-hydroxyphenyl acrylate) shows that the polymer can form complexes with metal ions, where the ligands coordinate through oxygen atoms . Similarly, 3-[4-(Acetylamino)phenyl]acrylic acid could potentially participate in reactions involving its acryloyl group or the acetylamino substituent, leading to the formation of various products or complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylic acid derivatives are determined by their molecular structure. The copolymers discussed in the first paper exhibit properties such as swelling, elasticity, and network density, which are influenced by the degree of crosslinking and the nature of the substituents . The thermal stability and glass transition temperature of poly(3-acetyl-4-hydroxyphenyl acrylate) and its metal complexes are higher than that of the polymer alone, indicating that the introduction of metal ions can enhance these properties . These findings suggest that 3-[4-(Acetylamino)phenyl]acrylic acid and its derivatives could also display unique physical and chemical properties that would be valuable in various applications.
Aplicaciones Científicas De Investigación
Optoelectronic Properties Study
- Scientific Field : Physical Chemistry .
- Application Summary : The molecule 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, which is structurally similar to 3-[4-(Acetylamino)phenyl]acrylic acid, is used as a dye in Dye-Sensitized Solar Cells (DSSC). It’s studied for its structural, optoelectronic, and thermodynamic properties .
- Methods of Application : The Restricted Hartree-Fock (RHF) and Density Functional Theory (DFT) methods, along with the 6-31+G** basis set, have been used to study the properties of the molecule .
- Results : The dipole moment, polarizability, anisotropy of polarizability, hyperpolarizability, HOMO and LOMO energy, energy gap, dielectric constant, electric susceptibility, refractive index, and thermodynamic properties of this molecule have been calculated . The compound is considered a good candidate as nonlinear optical materials .
Protein Engineering
- Scientific Field : Biochemistry .
- Application Summary : Unnatural amino acids, which could potentially include 3-[4-(Acetylamino)phenyl]acrylic acid, are used in protein engineering and drug discovery. They allow the evolution of proteins with enhanced stability and activity .
- Methods of Application : Unnatural amino acids can be incorporated into proteins to expand the domain of protein functions .
- Results : Unnatural amino acids offer a wide array of applications such as antibody-drug conjugates, probes for change in protein conformation and structure–activity relationships, peptide-based imaging, antimicrobial activities, etc .
Proteomics Research
- Scientific Field : Proteomics .
- Application Summary : “3-[4-(Acetylamino)phenyl]acrylic acid” is a product used for proteomics research .
- Methods of Application : The specific methods of application in proteomics research are not provided in the source .
- Results : The outcomes of the application of this compound in proteomics research are not specified in the source .
Molecular Structure Study
- Scientific Field : Structural Chemistry .
- Application Summary : The structure of “3-[4-(Acetylamino)phenyl]acrylic acid” has been studied. It contains a total of 26 bonds, including 15 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, and 1 hydroxyl group .
- Methods of Application : The specific methods of studying the structure of this compound are not provided in the source .
- Results : The results of the study provide detailed information about the structure of the molecule .
Asymmetric Hydrogenation
- Scientific Field : Organic Chemistry .
- Application Summary : A ruthenium catalyst was used for asymmetric hydrogenation of N-acetylamino phenyl acrylic acids to yield chiral acids, which are expected to be important in pharmaceuticals .
- Methods of Application : The specific methods of application in asymmetric hydrogenation are not provided in the source .
- Results : The outcomes of the application of this compound in asymmetric hydrogenation are not specified in the source .
Catalytic Protodeboronation
- Scientific Field : Organic Chemistry .
- Application Summary : Pinacol boronic esters, which could potentially include “3-[4-(Acetylamino)phenyl]acrylic acid”, are used in catalytic protodeboronation .
- Methods of Application : The specific methods of application in catalytic protodeboronation are not provided in the source .
- Results : The outcomes of the application of this compound in catalytic protodeboronation are not specified in the source .
Propiedades
IUPAC Name |
(E)-3-(4-acetamidophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-8(13)12-10-5-2-9(3-6-10)4-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMFHSADKZJPGR-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Acetylamino)phenyl]acrylic acid | |
CAS RN |
7152-04-7 | |
| Record name | 7152-04-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71985 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-ACETAMIDOCINNAMIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1,2-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylideneamino]ethyl]-4-chlorobenzamide](/img/structure/B1276934.png)
![1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol](/img/structure/B1276935.png)



![4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276944.png)

![N-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1276946.png)




